

The Discovery and Synthesis of MRS3558: A Technical Guide

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Compound of Interest

Compound Name: MRS3558

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Abstract

MRS3558, also known as CF502, is a potent and selective antagonist of the A3 adenosine receptor (A3AR). This document provides a comprehensive overview of the discovery, synthesis, and biological activity of **MRS3558**. It includes detailed experimental protocols, quantitative biological data, and a visualization of its implicated signaling pathway. The pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine core of **MRS3558** has been a key scaffold in the development of A3AR antagonists. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of medicinal chemistry and pharmacology.

Discovery and Rationale

MRS3558 emerged from medicinal chemistry efforts focused on the development of selective antagonists for the A3 adenosine receptor. The pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine scaffold was identified as a promising template for achieving high affinity and selectivity for the A3AR. Through systematic structure-activity relationship (SAR) studies, researchers explored modifications at various positions of this heterocyclic core to optimize the pharmacological profile. These investigations led to the discovery of **MRS3558**, a compound exhibiting potent and selective A3AR antagonism.[2][3]

Synthesis of MRS3558

The synthesis of **MRS3558** and related pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives involves a multi-step process starting from substituted pyrazole precursors. The general synthetic strategy is outlined below.

Experimental Protocol: General Synthesis of the Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine Scaffold

A key step in the synthesis of this scaffold is the construction of the pyrazolo[3,4-d]pyrimidine intermediate. This is typically achieved by reacting a 5-aminopyrazole-4-carbonitrile with a suitable reagent to form the pyrimidine ring. Subsequent modifications and cyclizations lead to the final tricyclic system.

Step 1: Synthesis of 4-hydrazinyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

A mixture of the appropriate starting pyrazole derivative and hydrazine hydrate in a suitable solvent (e.g., ethanol) is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried to yield the hydrazinyl intermediate.

Step 2: Cyclization to form the Pyrazolo[4,3-e][1][2][3]triazolo[4,3-c]pyrimidine

The hydrazinyl intermediate is then reacted with an appropriate orthoester or a similar cyclizing agent in a high-boiling solvent, such as dimethylformamide (DMF) or acetic acid, under reflux. This step leads to the formation of the triazole ring fused to the pyrimidine ring.

Step 3: Isomerization to the Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine Core

In many cases, the initial cyclization yields the [4,3-c] isomer. This can be isomerized to the desired and more stable [1,5-c] isomer by heating in a suitable solvent, often in the presence of a catalytic amount of acid or base. This Dimroth rearrangement is a crucial step in obtaining the final scaffold of **MRS3558**.^[1]

Note: The specific substituents on the pyrazole and pyrimidine rings in **MRS3558** would be introduced through the appropriate choice of starting materials and reagents in this general synthetic scheme.

Biological Activity and Quantitative Data

MRS3558 is a selective antagonist of the A3 adenosine receptor. Its biological activity has been characterized through various in vitro and in vivo studies. The compound's affinity for the A3AR is typically determined through radioligand binding assays.

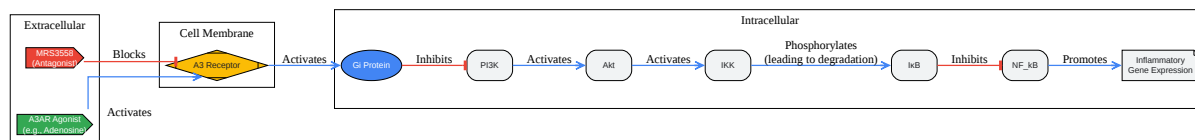
Parameter	Value	Assay	Species	Reference
A3AR Affinity (Ki)	1.65 nM	Radioligand Binding ([¹²⁵ I]-AB-MECA)	Human	[4]
A1AR Affinity (Ki)	> 10 μM	Radioligand Binding	Human	[4]
A2AAR Affinity (Ki)	> 10 μM	Radioligand Binding	Human	[4]

This table summarizes representative quantitative data for **MRS3558** and related compounds. Values can vary depending on the specific experimental conditions.

Signaling Pathway

As an antagonist, **MRS3558** is expected to block the downstream signaling pathways activated by A3AR agonists. The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that preferentially couples to Gi. Activation of the A3AR by an agonist, such as CF502 (a synonym for **MRS3558** when acting as an agonist in some contexts, though primarily known as an antagonist), has been shown to inhibit the PI3K/PKB/Akt and NF-κB signaling pathways.[5][6] Therefore, as an antagonist, **MRS3558** would prevent this inhibition, leading to a more complex cellular response depending on the basal activity of these pathways.

The following diagram illustrates the signaling pathway inhibited by A3AR agonism, which **MRS3558** would antagonize.



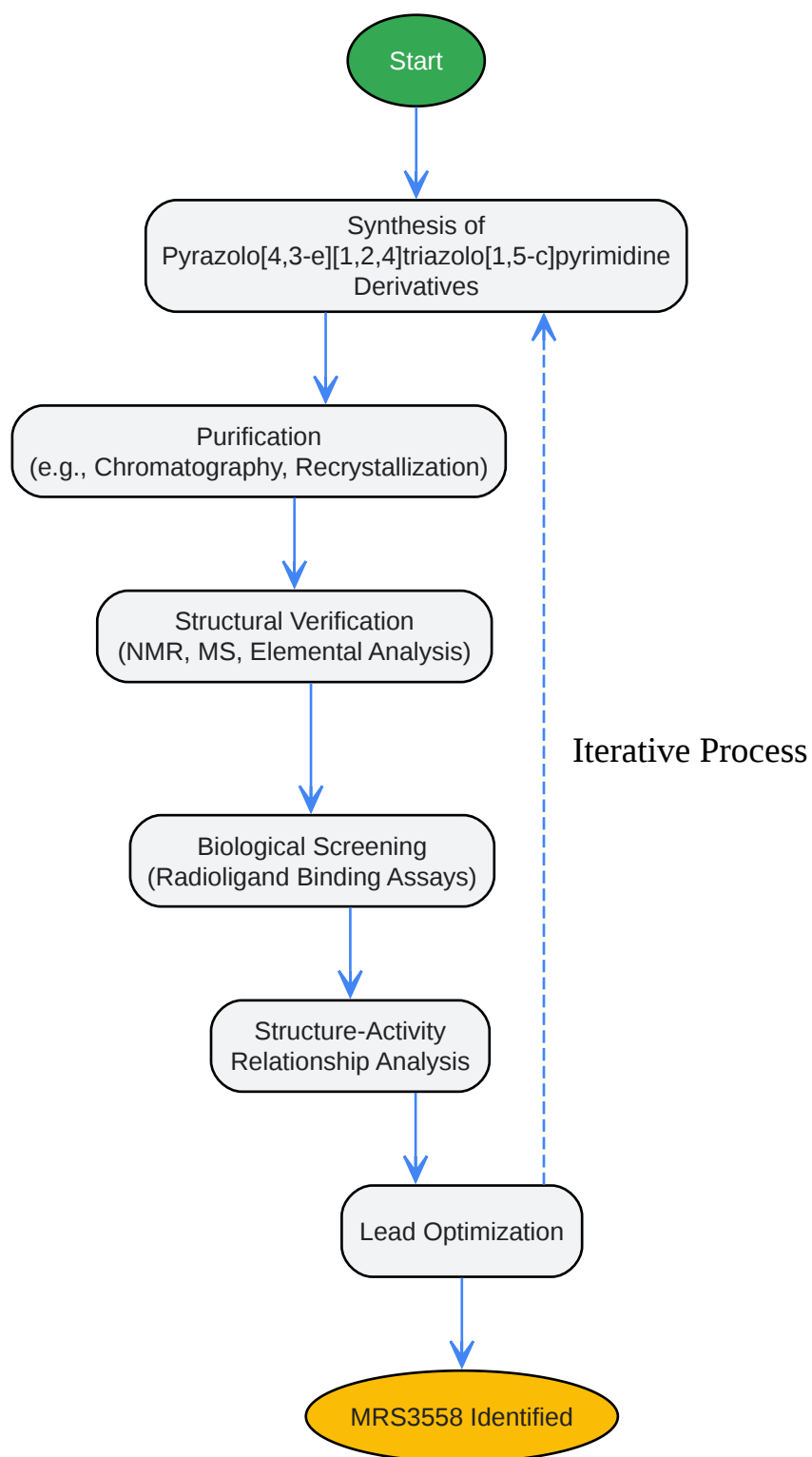
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Caption: A3AR antagonist (**MRS3558**) blocks agonist-induced inhibition of the PI3K/Akt/NF-κB pathway.

Experimental Workflows

The discovery and characterization of **MRS3558** involve a series of interconnected experimental workflows.

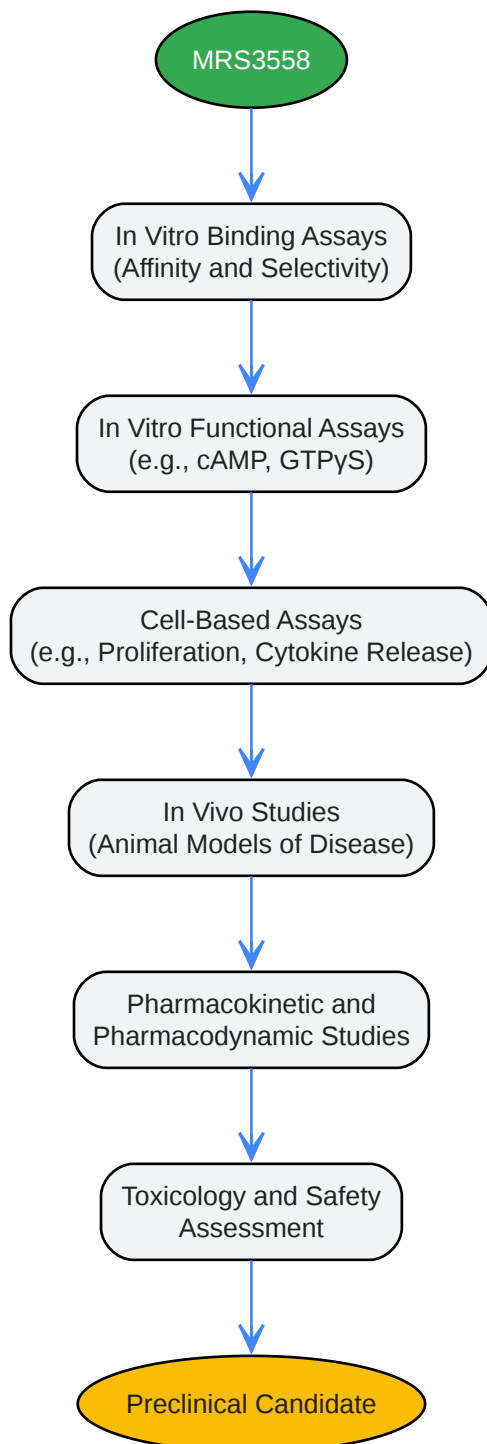
Workflow for Synthesis and Characterization



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Caption: Workflow for the synthesis and optimization of **MRS3558**.

Workflow for Biological Evaluation



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Caption: Workflow for the biological evaluation of **MRS3558**.

Conclusion

MRS3558 is a valuable pharmacological tool for studying the role of the A3 adenosine receptor in various physiological and pathological processes. Its potent and selective antagonist activity, coupled with a well-defined chemical structure, makes it a suitable candidate for further preclinical and potentially clinical investigations. The synthetic route to the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core is established, allowing for the generation of analogs for further SAR exploration. The elucidation of its impact on the PI3K/Akt/NF- κ B signaling pathway provides a mechanistic basis for its observed biological effects. This technical guide serves as a foundational resource for researchers working with or interested in the development of A3AR antagonists.

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